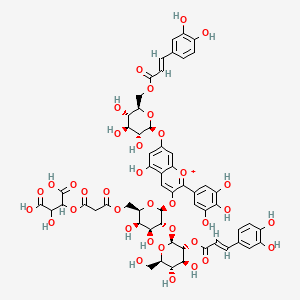
Anemone blue anthocyanin 4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Anemone blue anthocyanin 4 is an anthocyanidin glycoside.
科学的研究の応用
Chemical Structure and Stability
Anemone blue anthocyanin 4 is characterized by its acylated structure, which enhances its stability compared to non-acylated anthocyanins. The presence of aromatic organic acids contributes to maintaining the blue color under varying pH conditions, making it a subject of interest for colorant applications in food and cosmetics .
Applications in Food Science
Natural Colorant : this compound can be utilized as a natural food colorant. Its stability and vibrant hue make it suitable for incorporation into beverages, confectioneries, and dairy products. Research indicates that anthocyanins can replace synthetic dyes, aligning with consumer preferences for natural ingredients .
Antioxidant Properties : Anthocyanins are known for their antioxidant capabilities. Studies have shown that this compound exhibits significant free radical scavenging activity, which can contribute to the preservation of food products and enhance their health benefits .
Pharmaceutical Applications
Therapeutic Potential : The antioxidant properties of this compound extend to potential therapeutic applications. Research suggests that it may play a role in reducing oxidative stress-related diseases, including cardiovascular diseases and certain cancers. Its anti-inflammatory properties further support its use in pharmaceutical formulations aimed at managing chronic diseases .
Drug Delivery Systems : The ability of anthocyanins to form complexes with metal ions may be harnessed in drug delivery systems. This property allows for the encapsulation of therapeutic agents, enhancing their stability and bioavailability when administered .
Biotechnology and Genetic Engineering
Genetic Modification for Color Enhancement : Advances in biotechnology have enabled the genetic modification of plants to enhance the production of this compound. For instance, researchers have successfully modified Phalaenopsis orchids to produce delphinidin-based anthocyanins through the introduction of specific genes, leading to the development of blue-colored flowers .
Co-pigmentation Studies : Recent studies have explored the interaction between this compound and co-pigments, revealing insights into how these interactions can stabilize color under various environmental conditions. This research has implications for breeding programs aimed at developing new flower varieties with enhanced coloration .
Case Studies
Q & A
Basic Research Questions
Q. What spectroscopic and chromatographic methods are recommended for structural elucidation of Anemone blue anthocyanin 4?
To resolve the structure of this compound, employ high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) for molecular weight determination and fragmentation patterns. Nuclear magnetic resonance (NMR) spectroscopy is critical for identifying acyl groups, glycosylation patterns, and aromatic ring substitutions. Reference studies on acylated anthocyanins from Anemone coronaria (e.g., Saito et al., 2002) provide methodological frameworks for structural analysis .
Q. How can researchers quantify anthocyanin content in plant extracts while minimizing interference from other polyphenols?
Use the pH differential method (UV-Vis spectroscopy at 520 nm and 700 nm, pH 1.0 and 4.5) to estimate monomeric anthocyanins. Validate results with HPLC-DAD (diode array detection) for specificity. For non-destructive analysis, image-based techniques (e.g., RGB/HSV color space segmentation) can correlate color features with anthocyanin content, as demonstrated in rice leaf sheath studies .
Q. What experimental designs are optimal for studying light-induced anthocyanin biosynthesis in plant models?
Expose plant tissues to controlled blue LED light (450–500 nm) and measure anthocyanin accumulation over time using spectrophotometry or HPLC. Pair with qRT-PCR to track expression of biosynthetic genes (e.g., PAL, CHS, DFR) and transcription factors (e.g., ERFs). This approach was validated in pear fruit under blue light, showing dose-dependent anthocyanin increases .
Advanced Research Questions
Q. What multivariate statistical approaches are suitable for analyzing complex anthocyanin datasets across varying experimental conditions?
Apply principal component analysis (PCA) to reduce dimensionality and identify key variables influencing anthocyanin composition. Partial least squares regression (PLS) can model relationships between environmental factors (e.g., pH, light) and anthocyanin profiles. Cluster analysis aids in sample classification, as demonstrated in metabolomic studies of anthocyanin-rich crops .
Q. How can computational strategies identify enzymes to enhance specific anthocyanin production, such as blue pigments?
Screen enzyme libraries (e.g., metagenomic databases) using molecular docking to predict substrate-enzyme interactions. For example, Mars Advanced Research Institute researchers identified a promiscuous glycosyltransferase via computational screening, enabling conversion of red cabbage anthocyanins to blue pigments . Validate candidates with in vitro enzyme assays and kinetic studies.
Q. How do transcription factors like ERFs regulate Anemone blue anthocyanin biosynthesis under specific stressors?
Use RNA-seq or microarrays to identify ERF genes co-expressed with anthocyanin biosynthetic pathways. CRISPR/Cas9 knockout models can validate regulatory roles. In pear, Pp4ERF24 and Pp12ERF96 were upregulated under blue light, correlating with anthocyanin accumulation . Chromatin immunoprecipitation (ChIP-seq) further clarifies direct promoter binding.
Q. How to address discrepancies in anthocyanin bioactivity data from different cytotoxicity assays?
Compare assay compatibility: Sulforhodamine B (SRB) is preferred over MTT for anthocyanin-rich extracts due to minimal interference (validated in blue corn studies) . Cross-validate with apoptosis markers (e.g., caspase-3 activation) and combine with pharmacokinetic models to reconcile in vitro and in vivo results.
Q. What are the challenges in correlating in vitro antioxidant activity of anthocyanins with in vivo biological effects?
Anthocyanin bioavailability and metabolism (e.g., deglycosylation in the gut) complicate extrapolation. Use Caco-2 cell models to simulate intestinal absorption and LC-MS/MS to track metabolites. Pair with in vivo studies measuring tissue-specific uptake, as seen in blue corn extract research .
Q. Methodological Considerations
- Data Contradictions : Discrepancies in quantification (e.g., pH differential vs. HPLC) may arise from matrix effects. Standardize extraction protocols (e.g., acidified methanol) and include internal standards (e.g., cyanidin-3-glucoside) .
- Advanced Tools : Leverage transcriptomics (e.g., WGCNA) to identify co-expression modules linked to anthocyanin traits, as applied in grape berry studies .
特性
分子式 |
C58H59O36+ |
|---|---|
分子量 |
1332.1 g/mol |
IUPAC名 |
2-[3-[[(2R,3R,4S,5R,6S)-5-[(2S,3R,4S,5S,6R)-3-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[7-[(2S,3R,4S,5S,6R)-6-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-5-hydroxy-2-(3,4,5-trihydroxyphenyl)chromenylium-3-yl]oxy-3,4-dihydroxyoxan-2-yl]methoxy]-3-oxopropanoyl]oxy-3-hydroxybutanedioic acid |
InChI |
InChI=1S/C58H58O36/c59-17-34-42(72)46(76)52(92-38(68)8-4-21-2-6-26(61)29(64)10-21)58(89-34)94-53-47(77)44(74)36(19-85-39(69)16-40(70)93-51(55(82)83)49(79)54(80)81)91-57(53)88-33-15-24-27(62)13-23(14-32(24)87-50(33)22-11-30(65)41(71)31(66)12-22)86-56-48(78)45(75)43(73)35(90-56)18-84-37(67)7-3-20-1-5-25(60)28(63)9-20/h1-15,34-36,42-49,51-53,56-59,72-79H,16-19H2,(H9-,60,61,62,63,64,65,66,67,68,71,80,81,82,83)/p+1/t34-,35-,36-,42-,43-,44+,45+,46+,47+,48-,49?,51?,52-,53-,56-,57-,58+/m1/s1 |
InChIキー |
QSILDJSBWRMWKU-HFDUDUOVSA-O |
SMILES |
C1=CC(=C(C=C1C=CC(=O)OCC2C(C(C(C(O2)OC3=CC(=C4C=C(C(=[O+]C4=C3)C5=CC(=C(C(=C5)O)O)O)OC6C(C(C(C(O6)COC(=O)CC(=O)OC(C(C(=O)O)O)C(=O)O)O)O)OC7C(C(C(C(O7)CO)O)O)OC(=O)C=CC8=CC(=C(C=C8)O)O)O)O)O)O)O)O |
異性体SMILES |
C1=CC(=C(C=C1/C=C/C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC(=C4C=C(C(=[O+]C4=C3)C5=CC(=C(C(=C5)O)O)O)O[C@H]6[C@@H]([C@H]([C@H]([C@H](O6)COC(=O)CC(=O)OC(C(C(=O)O)O)C(=O)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)OC(=O)/C=C/C8=CC(=C(C=C8)O)O)O)O)O)O)O)O |
正規SMILES |
C1=CC(=C(C=C1C=CC(=O)OCC2C(C(C(C(O2)OC3=CC(=C4C=C(C(=[O+]C4=C3)C5=CC(=C(C(=C5)O)O)O)OC6C(C(C(C(O6)COC(=O)CC(=O)OC(C(C(=O)O)O)C(=O)O)O)O)OC7C(C(C(C(O7)CO)O)O)OC(=O)C=CC8=CC(=C(C=C8)O)O)O)O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















